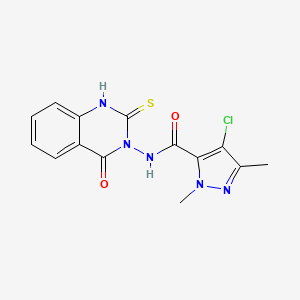![molecular formula C14H15FN4S B4763464 N-allyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4763464.png)
N-allyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea
Vue d'ensemble
Description
N-allyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea, also known as LFM-A13, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. LFM-A13 is a small molecule inhibitor of heat shock protein 70 (Hsp70), a chaperone protein that plays a crucial role in protein folding, transport, and degradation.
Mécanisme D'action
N-allyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea binds to the ATPase domain of Hsp70 and inhibits its ATPase activity, which is essential for its chaperone function. This leads to the accumulation of misfolded proteins and induces apoptosis in cancer cells. In addition, N-allyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea has been shown to modulate the activity of other proteins involved in cell survival and apoptosis, such as Bcl-2 and p53.
Biochemical and Physiological Effects:
N-allyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This leads to the release of cytochrome c from the mitochondria and the activation of caspase-9 and caspase-3. N-allyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea has also been shown to induce autophagy in cancer cells, which is a process of cellular self-digestion that can lead to cell death. In addition, N-allyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-allyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea is its specificity for Hsp70, which makes it a valuable tool for studying the role of Hsp70 in various biological processes. However, the use of N-allyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations. In addition, N-allyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea has a short half-life in vivo, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for the research on N-allyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea. One area of interest is the development of more potent and selective inhibitors of Hsp70 that can overcome the limitations of N-allyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea. Another area of interest is the investigation of the role of Hsp70 in other diseases, such as cardiovascular diseases and metabolic disorders. In addition, the use of N-allyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea in combination with other drugs or therapies is an area of active research. Finally, the development of new delivery systems for N-allyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea that can improve its bioavailability and pharmacokinetics is an area of future research.
Applications De Recherche Scientifique
N-allyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Hsp70 is overexpressed in many cancers and has been shown to play a role in tumor cell survival and resistance to chemotherapy. N-allyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea has been shown to inhibit the growth of various cancer cell lines and enhance the efficacy of chemotherapy drugs. In addition, N-allyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-allyl-N'-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea has also been shown to have antiviral activity against hepatitis C virus and dengue virus.
Propriétés
IUPAC Name |
1-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4S/c1-2-7-16-14(20)18-12-8-17-19(10-12)9-11-5-3-4-6-13(11)15/h2-6,8,10H,1,7,9H2,(H2,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHGPZJEOSZGJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CN(N=C1)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3-prop-2-en-1-ylthiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4763408.png)


![2-[4-[3-(methylthio)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4763434.png)

![ethyl 4-{[4-(1-azepanylcarbonyl)phenyl]amino}-4-oxobutanoate](/img/structure/B4763438.png)
![N-{5-[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4763443.png)
![ethyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4763444.png)
![[4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B4763453.png)
![2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-2-pyridinylacetamide](/img/structure/B4763462.png)
![(4-chlorophenyl){2-[(4-nitrobenzyl)oxy]benzyl}amine](/img/structure/B4763478.png)

![N-{4-chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4763485.png)
![isopropyl {[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetate](/img/structure/B4763491.png)